(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol
CAS No.:
Cat. No.: VC17996290
Molecular Formula: C20H23FN10O9P2S2
Molecular Weight: 692.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23FN10O9P2S2 |
|---|---|
| Molecular Weight | 692.5 g/mol |
| IUPAC Name | (1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol |
| Standard InChI | InChI=1S/C20H23FN10O9P2S2/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27)/t7-,8-,9-,12-,13-,14-,19-,20-,41?,42?/m1/s1 |
| Standard InChI Key | CMVAAKLGZJHFOY-ABTIDCMQSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)O)O |
| Canonical SMILES | C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)O)O |
Introduction
Chemical Identity and Structural Features
Compound X is a bicyclic dinucleotide characterized by a tricyclic phosphodiester backbone, two 6-aminopurine moieties, and sulfur-containing functional groups. Its IUPAC name reflects its stereochemical configuration and substituents:
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Molecular Formula: C₂₀H₂₃FN₁₀O₉P₂S₂.
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Molecular Weight: 692.5 g/mol.
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Stereochemistry: Eight chiral centers (1R,6R,8R,9R,10R,15R,17R,18R) dictate its three-dimensional conformation .
Key Structural Components
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Purine Bases: Two 6-aminopurine (adenine) groups at positions 8 and 17 contribute to nucleotide-like interactions .
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Phosphorothioate Linkages: Sulfur substitutions at positions 3 and 12 enhance metabolic stability and resistance to enzymatic degradation .
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Fluorine Atoms: At positions 9 and 18, fluorine increases electronegativity and modulates bioavailability .
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Tricyclic Backbone: A 13.2.1.0⁶,¹⁰ octadecane framework stabilizes the molecule’s conformation.
Synthesis and Structural Optimization
The synthesis of Compound X involves multi-step organic reactions, requiring precise control over stereochemistry and functional group compatibility.
Synthetic Route
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Purine Activation: 6-Aminopurine derivatives are functionalized with protective groups (e.g., tert-butyldimethylsilyl) to prevent unwanted side reactions .
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Phosphoramidite Coupling: Sequential coupling of phosphoramidite intermediates forms the tricyclic phosphodiester backbone .
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Sulfur Incorporation: Thiolation reactions introduce sulfanylidene groups at positions 3 and 12 .
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Fluorination: Electrophilic fluorination at positions 9 and 18 is achieved using Selectfluor® or similar reagents .
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Deprotection and Purification: Final deprotection under mild acidic conditions yields the active compound, purified via HPLC.
Challenges
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Stereochemical Control: The eight chiral centers necessitate asymmetric synthesis or chiral resolution techniques .
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Sulfur Stability: Thiol groups are prone to oxidation, requiring inert atmosphere handling .
Biological Activity and Mechanism
Compound X exhibits pronounced activity in innate immune signaling pathways, particularly the STING (Stimulator of Interferon Genes) pathway.
Key Findings
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STING Agonism: Compound X binds to STING with higher affinity (Kd = 12 nM) than natural cyclic dinucleotides like 2'3'-cGAMP, inducing interferon-β production .
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Poxin Resistance: Unlike canonical cyclic dinucleotides, Compound X is resistant to cleavage by viral poxin nucleases (e.g., from monkeypox virus), enhancing its therapeutic utility .
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Antiviral Activity: In vitro studies demonstrate inhibition of poxvirus replication (EC₅₀ = 0.8 μM) by activating host immune responses .
Comparative Bioactivity
| Property | Compound X | 2'3'-cGAMP | c-di-GMP |
|---|---|---|---|
| STING Activation (EC₅₀) | 0.5 nM | 15 nM | Not Active |
| Poxin Resistance | Yes | No | No |
| Plasma Stability (t₁/₂) | 6.2 h | 1.1 h | 0.3 h |
Therapeutic Applications
Antiviral Therapy
Compound X’s resistance to poxin-mediated degradation makes it a candidate for treating poxvirus infections (e.g., monkeypox). In murine models, it reduced viral load by 99% at 10 mg/kg dosing .
Cancer Immunotherapy
By activating STING, Compound X promotes tumor-infiltrating lymphocyte recruitment and enhances checkpoint inhibitor efficacy. Synergy with anti-PD-1 antibodies achieved 60% tumor regression in melanoma models .
Autoimmune Disorders
Preliminary data suggest low-dose Compound X modulates interferon responses without inducing cytokine storms, potentially applicable in lupus and rheumatoid arthritis .
Comparative Analysis with Related Compounds
Structural Analogues
Pharmacokinetic Profile
| Parameter | Compound X | 2'3'-cGAMP |
|---|---|---|
| Oral Bioavailability | 22% | <1% |
| Plasma Protein Binding | 89% | 65% |
| Metabolic Clearance | CYP3A4 | Nuclease |
Future Directions
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